molecular formula C10H16N2O2 B6204982 8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 1002916-51-9

8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B6204982
CAS No.: 1002916-51-9
M. Wt: 196.2
InChI Key:
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Description

8-(methylamino)-1,4-dioxaspiro[45]decane-8-carbonitrile is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves several steps, each requiring precise control of reaction conditions. The general synthetic route may include:

  • Spirocyclization: : Formation of the spiro structure through cyclization reactions involving appropriate precursors.

  • Amination: : Introduction of the methylamino group via nucleophilic substitution or direct amination.

  • Carbonitrile Introduction: : Addition of the cyano group through reactions such as nitrile formation from appropriate precursors.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would necessitate optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and high-pressure reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of carbonyl-containing derivatives.

  • Reduction: : Reduction reactions may result in the conversion of the nitrile group to primary amines or other reduced forms.

  • Substitution: : The compound is susceptible to various substitution reactions, particularly on the amine and spirocyclic centers.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

  • Substituents: : Halogens, alkyl groups through halogenation or alkylation reactions.

Major Products

  • Oxidation Products: : Carbonyl derivatives such as aldehydes or ketones.

  • Reduction Products: : Amines and related compounds.

  • Substitution Products: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Building Block: : Used as a precursor for the synthesis of more complex molecules.

  • Reaction Mechanisms: : Studied to understand the reactivity and mechanism of spiro compounds in organic synthesis.

Biology

  • Pharmacological Research: : Investigated for its potential activity as a therapeutic agent due to its unique structure.

  • Bioassays: : Utilized in biological assays to probe the interaction with specific biomolecules or pathways.

Medicine

  • Drug Development: : Explored for potential use in the development of drugs targeting specific enzymes or receptors.

  • Diagnostic Tools: : Potential application in the design of diagnostic agents for various diseases.

Industry

  • Material Science: : The unique structure may lend itself to applications in the development of novel materials with specific properties.

  • Catalysis: : Investigated for its potential use as a catalyst or catalyst precursor in industrial reactions.

Mechanism of Action

The mechanism of action of 8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile depends on its interactions with various molecular targets. These may include:

  • Enzymes: : Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: : Binding to and modulating the activity of receptors in biological systems.

  • Pathways: : Modulation of signal transduction pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decane: : A structurally related compound lacking the methylamino and carbonitrile groups.

  • 8-(Amino)-1,4-dioxaspiro[4.5]decane: : Similar but with a primary amine instead of the methylamino group.

Uniqueness

8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile stands out due to its specific functional groups, which impart unique reactivity and potential biological activity. The presence of the methylamino and carbonitrile groups distinguishes it from other spiro compounds and expands its range of applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, and potential uses. It offers a solid foundation for further exploration and research into this fascinating compound.

Properties

CAS No.

1002916-51-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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